6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine
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Overview
Description
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a tert-butylsulfonyl group at the 6th position and an ethoxy group at the 7th position of the imidazo[1,2-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine typically involves multiple steps. One common method includes the following steps:
Substitution: The tert-butylsulfonyl group is introduced using tert-butylthiol, palladium acetate, and xantphos in dioxane at 120°C.
Ethoxylation: Finally, the ethoxy group is added using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone in a methanol/water mixture.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Oxone in methanol/water (3:1) mixture.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the reduced imidazo[1,2-A]pyridine derivative.
Substitution: The major products are the substituted imidazo[1,2-A]pyridine derivatives with various functional groups.
Scientific Research Applications
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The pathways involved include signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-(Tert-butylsulfonyl)-7-methoxyimidazo[1,2-A]pyridine
- 6-(Tert-butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-A]pyridine
Uniqueness
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine is unique due to the presence of both tert-butylsulfonyl and ethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2O3S |
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Molecular Weight |
282.36 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H18N2O3S/c1-5-18-10-8-12-14-6-7-15(12)9-11(10)19(16,17)13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
RHGHPXBBHHQEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CN2C=C1S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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